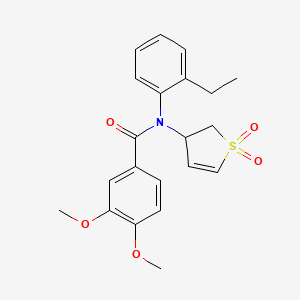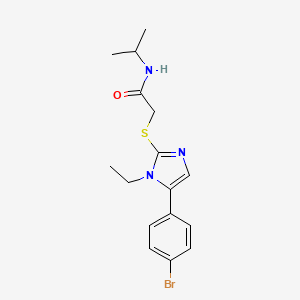![molecular formula C9H11F2NO2 B2380037 1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine CAS No. 1153958-79-2](/img/structure/B2380037.png)
1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-[2-(Difluoromethoxy)-3-methoxyphenyl]methanamine” is a chemical compound with the molecular formula C9H11F2NO2 . It is also known as [2-(difluoromethoxy)-3-methoxyphenyl]methanamine hydrochloride . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F2NO2.ClH/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11;/h2-4,9H,5,12H2,1H3;1H . This code provides a specific description of the compound’s molecular structure.Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 239.65 . It is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación
Pharmacological Research
- A novel series of 1-(2-phenoxyphenyl)methanamines, related to the chemical , has shown selective dual serotonin and noradrenaline reuptake pharmacology. This implies potential uses in neurological research, specifically in understanding neurotransmitter dynamics (Whitlock, Blagg, & Fish, 2008).
Material Science and Chemistry
- Research into the crystal structure of certain compounds, including the synthesis of (2-methoxybenzyl)(2-methoxybenzylidene)azanium and (2-methoxyphenyl)methanaminium, enhances our understanding of molecular interactions and crystal formation. This could lead to applications in material science and chemistry (El Glaoui et al., 2010).
Quantum Mechanics and Spectroscopy
- Schiff bases derived from similar compounds have been studied using quantum mechanics and spectroscopy. These studies aid in understanding structural and electronic properties, potentially contributing to the development of nonlinear optical materials (Ani et al., 2021).
Medical Imaging and Photocytotoxicity
- Certain methanamine derivatives have been used to create Iron(III) complexes for use in cellular imaging and photocytotoxicity in red light, showing potential applications in medical imaging and cancer treatment (Basu et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
[2-(difluoromethoxy)-3-methoxyphenyl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO2/c1-13-7-4-2-3-6(5-12)8(7)14-9(10)11/h2-4,9H,5,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAPVXBFFQAGZOJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC(F)F)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

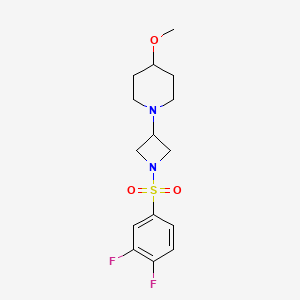
![5-(3-chlorobenzyl)-3-(3-methoxybenzyl)-8-methyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2379956.png)
![(3aS,6aalpha)-Hexahydrocyclopenta[b]pyrrole-3aalpha(3H)-carboxylic acid ethyl ester](/img/structure/B2379957.png)
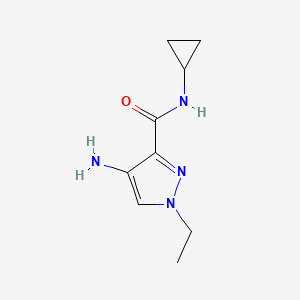
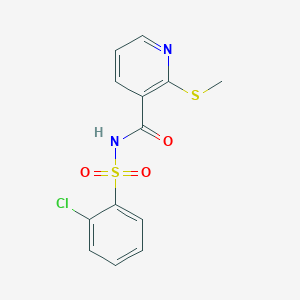
![5-oxo-1-(p-tolyl)-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)pyrrolidine-3-carboxamide](/img/structure/B2379961.png)
![2-(3,4-dichlorophenyl)sulfonyl-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole](/img/structure/B2379962.png)


![2-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]acetamide](/img/structure/B2379966.png)
![4-Chloro-2-[(2-chlorobenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2379967.png)
